molecular formula C9H12N2O2 B1587029 2-ethoxy-N'-hydroxybenzenecarboximidamide CAS No. 879-57-2

2-ethoxy-N'-hydroxybenzenecarboximidamide

Cat. No. B1587029
CAS RN: 879-57-2
M. Wt: 180.2 g/mol
InChI Key: ZOGRANBHYCXFRO-UHFFFAOYSA-N
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Description

2-ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 . Its CAS number is 879-57-2 .


Molecular Structure Analysis

The InChI code for 2-ethoxy-N’-hydroxybenzenecarboximidamide is 1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,9H,2,10H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Ethoxy-N-hydroxybenzimidamide serves as a versatile building block in the synthesis of various heterocycles . These heterocycles include benzimidazoles, oxadiazoles, and triazoles, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo smooth conversion to different intermediates under mild conditions makes it valuable for constructing complex molecular architectures.

Drug Development

In the realm of drug development, 2-Ethoxy-N-hydroxybenzimidamide derivatives have been explored as prodrug candidates . These derivatives aim to improve cell permeability and oral bioavailability, which are critical factors in the effectiveness of therapeutic agents. The compound’s structural flexibility allows for the creation of novel inhibitors with potential applications in treating various diseases.

Coordination Chemistry

This compound acts as a key intermediate in the synthesis of amidines and metal ion chelating ligands . Its role in coordination chemistry is significant for creating complexes that can be used in catalysis, material science, and environmental applications such as water purification and pollution remediation.

Agricultural Chemistry

Although direct references to the use of 2-Ethoxy-N-hydroxybenzimidamide in agriculture were not found, its structural analogs and derivatives play a role in the synthesis of herbicides and pesticides . The compound’s potential for creating new chemical entities can lead to the development of more effective and environmentally friendly agrochemicals.

Material Science

The compound’s derivatives are being investigated for their potential in material science applications . This includes the development of new materials with specific optical, mechanical, or electrical properties that could be used in electronics, coatings, or as part of composite materials.

Environmental Applications

2-Ethoxy-N-hydroxybenzimidamide and its derivatives may find applications in environmental science, particularly in the synthesis of adsorbents for wastewater treatment . These adsorbents can help remove contaminants from water, contributing to cleaner and safer water sources.

Biochemistry Research

In biochemistry, 2-Ethoxy-N-hydroxybenzimidamide is used in the synthesis of cyclic pyrimidinones, which are novel inhibitors for enzymes like PDE5 . These inhibitors have implications in understanding cellular processes and developing treatments for conditions related to enzyme dysfunction.

Nanotechnology

While not directly linked to nanotechnology, the compound’s role in the synthesis of various intermediates suggests potential applications in creating nano-sized materials . These materials could be used in medical imaging, drug delivery systems, or as part of nanodevices.

Safety And Hazards

One should avoid prolonged exposure to 2-ethoxy-N’-hydroxybenzenecarboximidamide and use caution when handling it . Exposure to any chemical should be limited. It’s recommended not to breathe dust or vapor, and to have a safety shower and eye wash available .

properties

IUPAC Name

2-ethoxy-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRANBHYCXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N'-hydroxybenzenecarboximidamide

CAS RN

879-57-2
Record name N′-Hydroxy-2-ethoxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-N-hydroxybenzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine (Fluka 55458; 50% in water; 4.08 mL; 67.95 mmol; 5 eq.) was added to a solution of 2-ethoxybenzonitrile (Fluorochem 18661; 2 g; 13.59 mmol; 1 eq.) in EtOH (30 mL) and the reaction mixture was stirred at 50° C. for 12 hours. Evaporation in vacuo gave a white solid, which was further dried under high vacuum to afford the title compound (2.38 g, 97%) as a white solid.
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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